Journal Name:Journal of Photochemistry and Photobiology C: Photochemistry Reviews
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Cryogenic mechanical behavior of a FeCrNi medium-entropy alloy fabricated by selected laser melting
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-28 , DOI: 10.1016/j.intermet.2023.107945
A single-phase FeCrNi medium-entropy alloy (MEA) with a face-centered cubic structure was successfully fabricated by selected laser melting (SLM). The SLMed FeCrNi MEA exhibits hierarchical microstructures, including molten pools, coarse columnar grains, submicron cellular structures and high-density dislocations, and shows an excellent strength-ductility combination. Notably, the SLMed FeCrNi MEA has ultra-high yield strength and ultimate tensile strength of 1.1 GPa and 1.5 GPa, respectively, at 77 K, which are almost 1.5 times higher than those at room temperature, while still maintaining a high fracture elongation of 49%. It was also found that the SLMed FeCrNi MEA deformed at 77 K could produce more nanotwins compared with that deformed at room temperature. The twinning-prone matrix can produce more significant twinning-induced plasticity effects, which contributes to a high plasticity. Additionally, the high-density cellular substructure can effectively hinder dislocation motion, which is the main reason for the high strength.
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Synthesis and study of TiMn2 intermetallic compound anode materials with different structures for zinc electrowinning
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.intermet.2023.107989
In the zinc electrowinning process, lead anodes have been the main cause of lead pollution, resulting in environmental and ecological imbalances. To address this issue, this study prepared high purity bulk and porous TiMn2 intermetallic compound lead-free anodes through elemental reaction synthesis and investigated their electrochemical properties and electrolytic performance. The Tafel slopes of the bulk and porous TiMn2 anodes were found to be 351.85 and 741.9 mV·dec−1, respectively, with oxygen evolution overpotentials of 0.952 and 0.704 V in 160 g L−1 H2SO4 solutions. Both bulk and porous TiMn2 anodes exhibited long-time stability of 4210 and 960 h, respectively, during simulated electrolysis at 500 A m−2. Additionally, porous TiMn2 anodes exhibited lower potential than lead in simulated electrowinning experiments, while maintaining the quality of the deposited Zn conforming to the Zn-1 standard according to ISO 752–2004, with higher electrowinning efficiency than lead anode. Therefore, this study proposes a new intermetallic compound anode system that shows great potential and application in electrowinning, while reducing lead pollution and promoting environmental and ecological balance.
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Microstructure and mechanical properties of Al0.4Co0.5V0.6FeNi high-entropy alloys processed by homogenization treatment
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.intermet.2023.107941
Al0.4Co0.5V0.6FeNi high-entropy alloys (HEAs) are fabricated by the vacuum arc melting method and homogenization treatment (HT) at 1000, 1100 and 1200 °C for 5 h (samples denoted as HT-1000, HT-1100 and HT-1200, respectively), followed by water quenching. The microstructural characteristics and mechanical properties of the HEAs are investigated by a combination of optical, scanning and transmission electron microscopy, X-ray diffraction and tension tests. The solidification of the Al0.4Co0.5V0.6FeNi HEAs is calculated using Pandat software to show that the FCC phase forms in the liquid phase, which then undergoes a eutectic reaction to form the FCC and BCC/B2 phases. The Al0.4Co0.5V0.6FeNi HEAs exhibit a typical eutectic microstructure with an alternating lamellar structure. Compared with that in the as-cast state, the volume fraction of the FCC phase in the HT state increases from 53.16% to 60.75% and the yield strength of the HT-1200 alloy increases by ∼27.5% with increasing homogenization temperature. Fine small spherical and ellipsoidal nanoprecipitates are uniformly distributed within the FCC matrix. These FCC phase nanoprecipitates become the most important factor contributing to the yield strength.
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Effect of Mo addition on nanoindentation creep behavior of FeCoBSiNb bulk metallic glasses
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1016/j.intermet.2023.107940
Novel Fe52Co20-xB20Si4Nb4Mox (x = 0–5) bulk metallic glasses with a diameter of 2 mm are successfully prepared by vacuum suction casting and the effect of Mo addition on their nanoindentation creep behavior is studied. Through a differential scanning calorimetry and creep compliance spectral analysis, it is found that the addition of a small amount of Mo increases the enthalpies (ΔH) and free volumes of the alloys. These factors stimulate the rearrangement of the atomic structures of the alloys and induce the adjustment of their internal structure, resulting in a relatively loose atomic packing state that allows the alloys to provide a continuous response to stress during creep deformation. By analyzing the unloading and load holding sections on the load-displacement curves, it is shown that the hysteresis of deformation induces the displacement jump phenomenon and the amplitude of the jump is inversely proportional to the equivalent stress. The larger the equivalent stress, the less obvious the displacement pop-out phenomenon. The changes in strain rate sensitivity exponent (m) and hardness are also studied. Combined with a delay spectral analysis, it is found that a 5% Mo addition significantly improves the creep resistance of the alloys.
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Microstructure and mechanical properties of Si micro-alloyed (Ti28Zr40Al20Nb12)100-xSix (x=0, 0.1, 0.2, 0.5) high entropy alloys
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.intermet.2023.107959
The effect of Si micro-alloying on the microstructure and mechanical properties of (Ti28Zr40Al20Nb12)100-xSix (x = 0, 0.1, 0.2, 0.5) high entropy alloys are studied. Coarse grains mainly composed of two ordered B2 phases are obtained during solidification, while the hcp-Zr5Al3 type precipitate formed after annealing at 1200 °C for 24h. As the Si content increases, the phase morphology at the grain boundaries gradually changes from a completely continuous structure to a partially continuous structure, and finally transfers to a necklace-type structure. The phase morphology inside the grains simultaneously transforms into merely randomly distributed particles. The changes in phase morphology are attributed to the stronger chemical affinity between Zr and Si. Owing to the severe inhomogeneity caused by the Si addition, a dramatic decrease of the fracture strain is observed in compression tests for as-cast samples. For Si micro-alloyed alloys, the annealed samples show an improvement of both compression strength and fracture strain. The obtained results suggest that Si micro-alloying has less impact on phase composition, but significantly affects elemental segregation, phase morphology and thus the mechanical properties.
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Microstructure and mechanical properties of additively manufactured γ-TiAl with dual microstructure
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.intermet.2023.107978
The latest research on electron beam powder bed fusion (PBF-EB), additive manufacturing (AM) process, reveals the possibility of establishing a dual microstructure and differing mechanical properties inside a complex-shaped component made of titanium aluminides (TiAl). The functionally graded material (FGM) parts are processed with two different, well-adjusted AM process parameter sets leading to a significant change in localized aluminum (Al) loss via evaporation during PBF-EB. By heat treatment, the as-built microstructure, containing two different levels of Al, is transformed into customized microstructures: fully lamellar (FL) and nearly lamellar (NL + γ). This study aims to determine the microstructural and mechanical characteristics of PBF-EB processed 4th generation TiAl alloy TNM. Tensile and creep tests are performed for single (FL or NL + γ) and dual microstructure specimens with two orientations. The element distribution of aluminum is determined, the microstructures are characterized, and the fracture-inducing defects are identified. The presented new FGM processing route is a groundbreaking benefit from the PBF-EB process and is necessary for superior mechanical performance. The stress-strain and the creep properties of the dual microstructure specimens are situated between the single microstructure specimens. The mechanical characterization shows that the interface between FL and NL + γ does not cause any weakening of the specimens. The failure always takes place in the weaker microstructure (tensile: FL; creep: NL + γ). For the first time, AM components such as TiAl turbine blades can consist of creep-resistant airfoil sections and high-strength root sections taking advantage of new microstructural FGM design possibilities.
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Effects of different Y compounds on the microstructure and properties of laser cladding NiTi coatings in a semi-open environment
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-13 , DOI: 10.1016/j.intermet.2023.107936
In recent years, nickel–titanium (NiTi) coatings have shown excellent tribological performance due to their unique phase transition characteristics. However, in the laser cladding of NiTi coatings in a semi-open environment, there are still issues with nitrogen and oxygen impurities arising in the coatings due to their exposure to air. In this study, three rare earth (RE) compounds were used to modify NiTi coatings in a semi-open environment to obtain coatings without any impurities. The effect of different RE compounds (Y2O3, YF3 and YCl3) on phase composition, surface oxidation and mechanical properties were studied. NiTi, NiTi2 and the impurity phase titanium nitride (TiN) were observed in the original and Y2O3 modified coating. In addition, incompletely melted Y2O3 exists in the Y2O3-modified coating. The coatings with YCl3 and YF3 were composed of NiTi and NiTi2 phase and the TiN impurity phase was not observed in either coating. In addition, the oxidation phenomenon at the top of the coating gradually weakened in the original, Y2O3, YCl3 and YF3-modified coatings. Furthermore, the R-phase was characterised in the YF3-modified coatings. The average microhardness values of the original, Y2O3, YCl3 and YF3-modified coatings were 669.68 HV0.3, 755.1 HV0.3, 579.1 HV0.3 and 390.47 HV0.3, respectively, of which the microhardness of the YF3-modified coating was the lowest. Although RE compounds did not significantly change the tribological properties, the Y2O3-modified coating exhibited the best tribological properties (∼0.886 mm, 2.6 mg). The results show that YF3 can isolate pollutants from the air in the coating and protect the coating in a semi-open environment.
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Reproducible stable critical current density in powder-in-tube (PIT) Nb3Al superconductors by multi-time rapid heating and quenching process
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-28 , DOI: 10.1016/j.intermet.2023.107938
This paper investigated the microstructure and superconductivity of the powder-in-tube (PIT) Nb3Al short samples with different rapid heating and quenching (RHQ) treatment. Single RHQ processed Nb3Al wires showed inhomogeneous microstructure and the superconductivity were sensitive to rapid heating temperature (Tmax), showing significant fluctuation with a slight change of Tmax. Multi-time RHQ treatment was performed to homogenize the Nb3Al superconductors. The highly uniform microstructure and composition distribution were found in 5-time RHQ processed Nb3Al wires, which exhibited significantly stable and excellent Jc performance. Reproducible stable Jc results of Nb3Al wires were realized in three samples of 5-time RHQ treatment with a difference of Tmax reaching about 200 °C. Jc of the three samples fluctuated less than 20% with results of 1.1 × 105 A/cm2, 9.87 × 104 A/cm2 and 9.51 × 104 A/cm2 at 4.2 K and 12 T. The insensitivity of Jc to Tmax in 5-time RHQ processed Nb3Al samples might attribute to the highly homogeneous Nb3Al A15 phase.
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Pressure-induced nanoprecipitation and long-range order in a TiZrTaNbSn biomedical high-entropy alloy
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1016/j.intermet.2023.107947
Due to its characteristics of nontoxicity and biocompatibility, the β-type Ti35Zr25Ta15Nb15Sn10 biomedical high entropy alloy (BHEA) has been studied as an optional advanced biomedical material. However, the strength of the alloy close to the elastic modulus of human bone needs to be further improved. Therefore, we aimed to explore the feasibility of using ultrahigh-pressure methods to regulate the strength of the alloy. In this letter, we briefly summarize high pressure experimental and theoretical findings related to the formation and characterization of long-range orderings (LRO) and nanoprecipitates as well as their effects on the strengthening behavior of BHEA. We show that the formation of LRO and precipitation of nanoscale Zr5Sn3 under 4 GPa is the key mechanism underlying the optimization of mechanical properties. Finally, enhanced hardness and strength were achieved. This work provides new insights into the microstructure-based strengthening of BHEA and is of significance for advancing our understanding of the applications of these materials.
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Substitution behavior of Cu doped into Fe3Si and its effect on the electronic structure and mechanical properties based on first-principles calculation
Journal of Photochemistry and Photobiology C: Photochemistry Reviews ( IF 0 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.intermet.2023.107918
The substitution behavior of Cu doped into Fe3Si and its effect on the electronic structure and mechanical properties of Fe3Si were investigated using first principles plane-wave pseudopotential method based on density functional theory. Alloys with dopant Cu taking position of atoms Fe(I), Fe (II), and Si were labeled as Fe11CuSi4(I), Fe11CuSi4(II), and Fe12Si3Cu, respectively. The calculated formation enthalpy and cohesive energy of the three compounds and Fe3Si alloy were all negative, indicating their thermodynamic stability. However, the atomic fraction of dopant Cu substituting on Si atom was approximately zero, implying that the formation of Fe12Si3Cu is challenging. According to the analysis results of differential charge density and Bader charge, the covalent bond was weakened after Cu doping, while the ionic bond strength was in the order of Fe11CuSi4(I) > Fe3Si > Fe11CuSi4(II) > Fe12Si3Cu, which also indicated that the Fe12Si3Cu is less stable than the other three compounds. These results suggested that the dopant Cu atom preferred to substitute Fe atom, particularly Fe(I), but hardly substitute the Si atom. In order to gain a better understanding of the effect of Cu doping on the mechanical properties of Fe3Si compound, the antiphase boundary energy (ABPE) and elastic constants of Fe3Si, Fe11CuSi4(I), and Fe11CuSi4(II) were further calculated. The value of APBE was decreased, whereas the plasticity of Fe3Si compound is increased with the substitution of Fe atoms by the Cu dopant. The enhanced plasticity of Fe3Si alloy by Cu doping results from the dominant influence of the reduced APBE and weakened covalent bonds over the effect of reduction in ionic bonding.
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